molecular formula C8H8INO4S B183742 2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester CAS No. 144550-79-8

2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester

Cat. No.: B183742
CAS No.: 144550-79-8
M. Wt: 341.13 g/mol
InChI Key: DZERRHAHFNNWSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester is an organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of an aminosulfonyl group, an iodine atom, and a methyl ester group attached to the benzoic acid core. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester typically involves the following steps:

Properties

IUPAC Name

methyl 4-iodo-2-sulfamoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO4S/c1-14-8(11)6-3-2-5(9)4-7(6)15(10,12)13/h2-4H,1H3,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZERRHAHFNNWSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)I)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449405
Record name Methyl 4-iodo-2-sulfamoylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144550-79-8
Record name Methyl 4-iodo-2-sulfamoylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1000 g (4.34 mol) of methyl 4-amino-2-aminosulfonylbenzoate and 3400 ml of H2O are admixed rapidly with 3700 ml of concentrated hydrochloric acid (37% strength). 10 ml of toluene are added to this mixture. The mixture is cooled to 15° C. and a solution of 315 g of NaNO2 (4.56 mol) in 1740 ml of H2O is added within a period of 1 h (h=hour) at 15-20° C. Stirring is continued for 1 h and the excess of nitrite is destroyed using amidosulfonic acid. In a second vessel, 1082 g of potassium iodide (6.51 mol) and 7000 ml of H2O are initially charged. At 15 to 20° C., the diazonium salt solution is added over a period of 1 to 2 h. The resulting suspension is diluted with 10 liters of H2O and the precipitate is filtered off with suction. The filter cake is then washed free of iodine using a mixture of 435 g of Na2S2O5 in 8.5 liters of H2O, and then washed neutral with 25 liters of H2O. The compound of the formula (IV) is obtained in a quantity of 1771 g (moist). After drying at 50° C. in vacuo (=under reduced pressure), 1403 g (94.8% of theory) of methyl 4-iodo-2- aminosulfonylbenzoate (sulfonamide of the formula IV) of a melting point of 175-177° C. are obtained.
Quantity
1000 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
3700 mL
Type
reactant
Reaction Step Three
Name
Quantity
315 g
Type
reactant
Reaction Step Four
Name
Quantity
1740 mL
Type
solvent
Reaction Step Four
Quantity
1082 g
Type
reactant
Reaction Step Five
Name
Quantity
7000 mL
Type
solvent
Reaction Step Five
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
10 L
Type
solvent
Reaction Step Seven
Name
Quantity
3400 mL
Type
solvent
Reaction Step Eight

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.